molecular formula C22H22O10 B1593364 Prunetinoside CAS No. 89595-66-4

Prunetinoside

Cat. No.: B1593364
CAS No.: 89595-66-4
M. Wt: 446.4 g/mol
InChI Key: AJAGLPDYKVWJQE-RECXWPGBSA-N
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Description

Prunetinoside, also known as prunetin-5-O-glucoside, is a plant-based active compound. It is derived from prunetin, a flavonoid found in various plants. This compound is known for its anti-inflammatory properties and has been the subject of numerous studies due to its potential therapeutic applications .

Mechanism of Action

Target of Action

Prunetinoside, also known as prunetin-5-O-glucoside (PUG), is a plant-based active compound . It primarily targets the NF-κB and JNK-Mediated Signaling Pathway in immune cells . These targets play a crucial role in the immune response, particularly in inflammation .

Mode of Action

This compound interacts with its targets by suppressing NF-κB and activating the JNK-Mediated Signaling Pathway . This interaction results in a significant decrease in the expression of pro-inflammatory cytokines, such as COX2 and iNOS .

Biochemical Pathways

The biochemical pathways affected by this compound include the NF-κB and MAPK pathways . This compound administration dramatically reduces the phosphorylation of p-Iκbα, p-NF-κB 65, and p-JNK . Remarkably, after this compound treatment, p-P38 and p-ERK remain unchanged .

Pharmacokinetics

Its non-cytotoxic nature and its ability to reverse cytotoxicity in lipopolysaccharide (lps)-stimulated cells suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The molecular and cellular effects of this compound’s action include a significant decrease in nitric oxide (NO) and interleukin-6 (IL-6) in treated cells . It also downregulates the expression of two important pro-inflammatory cytokines, COX2 and iNOS, in a dose-dependent manner . Other pro-inflammatory cytokines, such as IL-1β, IL-6, and TNFα, had reduced mRNA expression after this compound treatment .

Action Environment

It is known that this compound exerts its anti-inflammatory effects on immune cells, suggesting that its action, efficacy, and stability may be influenced by the immune environment .

Biochemical Analysis

Biochemical Properties

Prunetinoside plays a crucial role in biochemical reactions, particularly in the context of inflammation. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These interactions are pivotal in modulating the inflammatory response. This compound inhibits the phosphorylation of NF-κB and certain MAPK pathway proteins, thereby reducing the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Cellular Effects

This compound exerts significant effects on various cell types, particularly immune cells like macrophages. In studies involving mouse macrophage RAW264.7 cells, this compound was found to reduce the levels of nitric oxide (NO) and IL-6, both of which are markers of inflammation. Additionally, this compound downregulates the expression of cyclooxygenase-2 (COX2) and inducible nitric oxide synthase (iNOS) in a dose-dependent manner. These effects highlight this compound’s role in modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds covalently to NF-κB, thereby inhibiting its activation and subsequent translocation to the nucleus. This inhibition prevents the transcription of pro-inflammatory genes. Additionally, this compound activates the c-Jun N-terminal kinase (JNK) pathway, which further modulates the inflammatory response. These molecular interactions underscore the compound’s ability to inhibit enzyme activity and alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly. Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods. In both in vitro and in vivo studies, this compound has demonstrated sustained efficacy in reducing inflammation without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation without causing adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings suggest that while this compound has therapeutic potential, careful consideration of dosage is essential to avoid toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and immune response. It interacts with enzymes such as COX2 and iNOS, which are key players in the inflammatory process. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators. Additionally, this compound affects metabolic flux and metabolite levels, further modulating the inflammatory response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization within cells is influenced by these interactions, leading to its accumulation in specific cellular compartments where it exerts its effects .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that this compound reaches its site of action, where it can effectively modulate inflammatory pathways and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prunetinoside typically involves the glycosylation of prunetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to prunetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve the extraction of prunetin from plant sources followed by glycosylation. The extraction process includes solvent extraction, purification, and crystallization. The glycosylation step can be optimized for large-scale production by using bioreactors and immobilized enzymes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Prunetinoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its chemical and biological characteristics.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Prunetinoside has a wide range of scientific research applications:

Comparison with Similar Compounds

This compound’s unique glycosylation pattern and its ability to modulate specific inflammatory pathways make it a compound of significant interest in scientific research and potential therapeutic applications.

Biological Activity

Prunetinoside, also known as prunetin-5-O-glucoside (PUG), is a plant-derived compound recognized for its significant biological activities, particularly its anti-inflammatory and anticancer effects. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a glycosylated form of prunetin, an isoflavonoid. The glycosylation enhances its solubility and bioavailability, making it a suitable candidate for therapeutic applications.

Anti-Inflammatory Activity

Mechanism of Action

This compound has been extensively studied for its anti-inflammatory properties. Research indicates that it inhibits the lipopolysaccharide (LPS)-provoked inflammatory response in RAW264.7 macrophage cells. The compound exerts its effects primarily through the following mechanisms:

  • Reduction of Pro-Inflammatory Cytokines : this compound significantly decreases the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), nitric oxide (NO), cyclooxygenase-2 (COX2), and inducible nitric oxide synthase (iNOS) in a dose-dependent manner .
  • Inhibition of NF-κB Pathway : The compound downregulates the phosphorylation of key proteins involved in the NF-κB signaling pathway, including IκBα and NF-κB p65. This suppression leads to a reduced inflammatory response .
  • Activation of JNK-MAPK Pathway : While inhibiting NF-κB, this compound activates the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in mediating cellular responses to stress and inflammation .

Experimental Findings

In vitro studies have demonstrated that this compound does not exhibit cytotoxic effects on RAW264.7 cells even at higher concentrations. Instead, it reverses LPS-induced cytotoxicity, indicating its protective role . The following table summarizes key findings from relevant studies:

StudyCell TypeTreatmentKey Findings
RAW264.7PUGDecreased IL-6 and NO levels; downregulation of COX2 and iNOS
RAW264.7PUGInhibition of NF-κB phosphorylation; activation of JNK pathway
Hep3BPURInduced apoptosis; significant inhibition of cell proliferation

Anticancer Activity

This compound has shown promising results in targeting cancer cells, particularly gastric cancer cells.

Mechanisms in Cancer Therapy

Research indicates that this compound induces apoptosis in cancer cells through several pathways:

  • Gene Expression Modulation : Transcriptome analyses reveal that treatment with this compound leads to significant changes in gene expression profiles associated with apoptosis and cell cycle regulation .
  • Cytotoxic Effects : In Hep3B hepatocellular carcinoma cells, this compound demonstrated dose-dependent cytotoxicity with an IC50 value of 15 μM after 24 hours .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

  • Inflammation Models : In models simulating inflammatory responses, this compound significantly mitigated symptoms by modulating immune cell activity and cytokine production.
  • Cancer Models : In vitro studies on gastric cancer cells showed that this compound effectively induced necroptotic cell death, suggesting its potential as an anticancer agent .

Properties

CAS No.

89595-66-4

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-12-6-14-17(18(25)13(9-30-14)10-2-4-11(24)5-3-10)15(7-12)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1

InChI Key

AJAGLPDYKVWJQE-RECXWPGBSA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O

Canonical SMILES

COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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